2-Isooctyl-4,6-dinitrophenol 2-Isooctyl-4,6-dinitrophenol
Brand Name: Vulcanchem
CAS No.: 41227-52-5
VCID: VC16987661
InChI: InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-11-8-12(15(18)19)9-13(14(11)17)16(20)21/h8-10,17H,3-7H2,1-2H3
SMILES:
Molecular Formula: C14H20N2O5
Molecular Weight: 296.32 g/mol

2-Isooctyl-4,6-dinitrophenol

CAS No.: 41227-52-5

Cat. No.: VC16987661

Molecular Formula: C14H20N2O5

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

2-Isooctyl-4,6-dinitrophenol - 41227-52-5

Specification

CAS No. 41227-52-5
Molecular Formula C14H20N2O5
Molecular Weight 296.32 g/mol
IUPAC Name 2-(6-methylheptyl)-4,6-dinitrophenol
Standard InChI InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-11-8-12(15(18)19)9-13(14(11)17)16(20)21/h8-10,17H,3-7H2,1-2H3
Standard InChI Key VZPYZYHXSMGBJT-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

2-Isooctyl-4,6-dinitrophenol features a phenol ring with the following substituents:

  • Nitro groups (-NO₂) at the 4- and 6-positions.

  • An isooctyl group (-C₈H₁₇, branched alkyl chain) at the 2-position.

The compound is occasionally referenced in literature as 4-Isooctyl-2,6-dinitrophenol due to alternate numbering conventions that prioritize the hydroxyl group’s position . This discrepancy underscores the importance of verifying substituent positions when comparing studies.

Synonyms and Registry Numbers

Physicochemical Properties

Spectroscopic and Thermodynamic Data

Key physicochemical parameters derived from experimental studies include:

PropertyValueSource
pKa5.2Hemker, 1962
logP (octanol/water)3.8Hemker, 1962
Molar Absorbance (ε)1.4 × 10⁴ L·mol⁻¹·cm⁻¹ at 360 nmHemker, 1962
Water Solubility<100 mg/L (estimated)Derived from logP

The pKa value indicates moderate acidity, consistent with nitro-substituted phenols. The logP suggests high lipid solubility, facilitating membrane permeation.

Thermal Stability and Reactivity

While direct data on 2-isooctyl-4,6-dinitrophenol’s thermal stability are unavailable, related dinitrophenols like 2-diazo-4,6-dinitrophenol (DDNP) decompose explosively at elevated temperatures . The isooctyl group likely stabilizes the compound against impact and friction compared to non-alkylated analogs .

Synthesis and Manufacturing

Synthetic Routes

Although no explicit synthesis protocol for 2-isooctyl-4,6-dinitrophenol is provided in the sources, analogous compounds suggest a multi-step approach:

  • Nitration: Introduction of nitro groups to a phenol precursor.

  • Alkylation: Attachment of the isooctyl group via nucleophilic aromatic substitution or Friedel-Crafts alkylation.

For example, 4-isooctyl-2,6-dinitrophenol may be synthesized by nitrating 4-isooctylphenol followed by purification via crystallization . Challenges include controlling substituent regioselectivity and minimizing byproducts.

Industrial Applications

Biochemical Mechanisms and Mitochondrial Effects

Uncoupling of Oxidative Phosphorylation

2-Isooctyl-4,6-dinitrophenol disrupts mitochondrial ATP synthesis by dissipating the proton gradient across the inner mitochondrial membrane. Key findings from rat liver mitochondrial studies include:

  • Concentration-Dependent Effects:

    • Low Concentrations (10⁻⁶ M): Partial uncoupling, stimulating respiration by 50–70% .

    • Optimal Concentrations (7.5 × 10⁻⁶ M): Maximal ATPase activation (300% of baseline) .

    • High Concentrations (>10⁻⁵ M): Inhibition of respiratory chain enzymes .

Lipid Solubility and Activity Relationship

The compound’s efficacy as an uncoupler correlates with its lipid solubility. Hemker (1962) demonstrated that alkyl-substituted dinitrophenols exhibit enhanced activity due to improved membrane partitioning . For instance:

CompoundlogPRelative Uncoupling Activity
2,4-Dinitrophenol1.671.0 (Reference)
4-Isooctyl-2,6-dinitrophenol3.84.2

This table illustrates how the isooctyl group augments uncoupling potency .

Toxicological Profile

Environmental Persistence

Applications in Scientific Research

Mitochondrial Studies

2-Isooctyl-4,6-dinitrophenol serves as a tool compound for:

  • Investigating protonophore mechanisms in bioenergetics.

  • Modulating ATP synthesis in cancer metabolism research .

Structure-Activity Relationship (SAR) Studies

Its branched alkyl chain provides insights into how hydrophobicity influences uncoupling activity, guiding the design of novel ionophores .

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